n-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide
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Overview
Description
N-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide typically involves the reaction of 4-methylthiazole with a suitable piperidine derivative. One common method involves the use of 4-methylthiazole-2-carboxylic acid, which is reacted with a piperidine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
N-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its biological activities, such as antibacterial, antifungal, and anticancer properties.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Chemistry: It is used as an intermediate in the synthesis of other biologically active compounds and as a building block for the development of new materials.
Mechanism of Action
The mechanism of action of N-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide include other thiazole derivatives such as:
- N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which combines a thiazole ring with a piperidine ring. This unique combination may confer distinct biological activities and properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H13N3O2S |
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Molecular Weight |
239.30 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-6-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O2S/c1-6-5-16-10(12-6)13-9(15)7-2-3-8(14)11-4-7/h5,7H,2-4H2,1H3,(H,11,14)(H,12,13,15) |
InChI Key |
RMRVXZGXTOETCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCC(=O)NC2 |
Origin of Product |
United States |
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